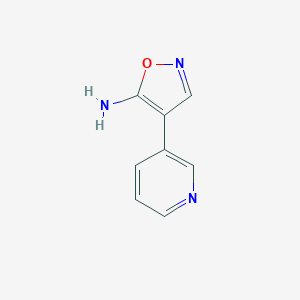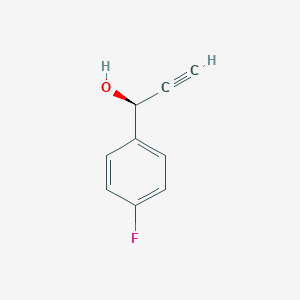
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to understand the mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of different types of cancer. Another potential direction is the development of new anti-inflammatory therapies based on this compound. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory properties of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves several steps. The starting material is 4-fluorobenzaldehyde, which undergoes a condensation reaction with propargyl alcohol to form the intermediate compound, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. This intermediate compound is then subjected to a purification process to obtain the final product.
Aplicaciones Científicas De Investigación
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer properties. Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
179249-16-2 |
|---|---|
Nombre del producto |
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
Fórmula molecular |
C9H7FO |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
Clave InChI |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
SMILES isomérico |
C#C[C@@H](C1=CC=C(C=C1)F)O |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
SMILES canónico |
C#CC(C1=CC=C(C=C1)F)O |
Sinónimos |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



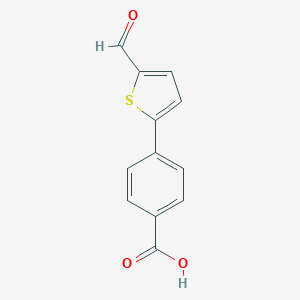
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
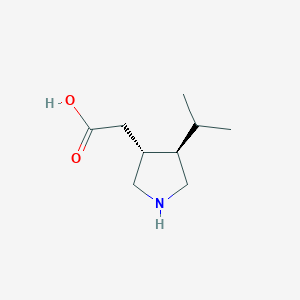
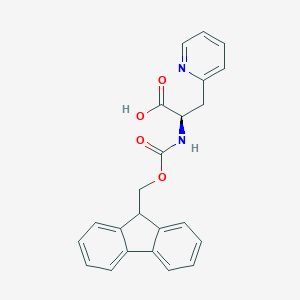
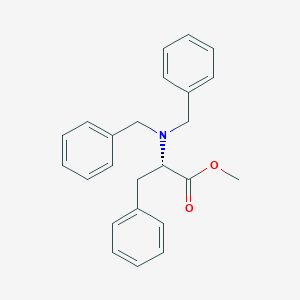
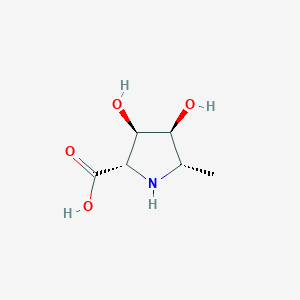
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
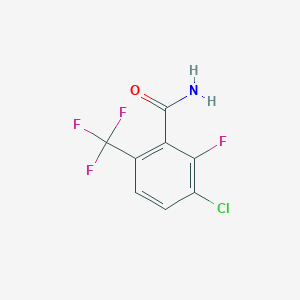


![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
